molecular formula C16H18N2S B2950975 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 339019-61-3

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No. B2950975
CAS RN: 339019-61-3
M. Wt: 270.39
InChI Key: SQWIWRBRGDLSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a member of the quinazoline family, which has been found to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in tumor growth and viral replication. Additionally, it may modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in breast cancer cells. It has also been shown to inhibit the replication of the hepatitis B virus. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its ability to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline in lab experiments is that it has been shown to have antitumor, antiviral, and anti-inflammatory effects. This makes it a potentially useful compound for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential applications in drug development. Another direction is to explore its activity against other types of cancer and viral infections, as well as its potential use in the treatment of inflammatory diseases. Additionally, it may be useful to investigate the structure-activity relationship of this compound, in order to optimize its use in drug development.

Synthesis Methods

The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline has been described in the literature. One method involves the reaction of 2-aminobenzylamine with 4-methylthiobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then hydrogenated in the presence of palladium on carbon to yield this compound.

Scientific Research Applications

4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential applications in the field of medicinal chemistry. One study found that this compound has antitumor activity against human breast cancer cells. Another study found that it has antiviral activity against the hepatitis B virus. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-11-7-9-13(10-8-11)19-16-17-12(2)14-5-3-4-6-15(14)18-16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIWRBRGDLSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=C3CCCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.